Bienvenue dans la boutique en ligne BenchChem!

1-(Bromomethyl)-3,3-difluoro-1-(methoxymethyl)cyclobutane

Medicinal Chemistry Drug Metabolism Bioisostere

1-(Bromomethyl)-3,3-difluoro-1-(methoxymethyl)cyclobutane (CAS 2137867-39-9, molecular formula C₇H₁₁BrF₂O, molecular weight 229.06 g/mol) is a 1,1-disubstituted-3,3-difluorocyclobutane derivative bearing three synthetically orthogonal functional groups: an electrophilic bromomethyl handle, a methoxymethyl-protected hydroxymethyl equivalent, and a gem-difluoro moiety at the 3-position. The gem-difluorocyclobutane core is a recognized lipophilic bioisostere of carbonyl and gem-dimethyl groups, increasingly adopted in drug discovery for modulating physicochemical and pharmacokinetic properties.

Molecular Formula C7H11BrF2O
Molecular Weight 229.065
CAS No. 2137867-39-9
Cat. No. B2835549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bromomethyl)-3,3-difluoro-1-(methoxymethyl)cyclobutane
CAS2137867-39-9
Molecular FormulaC7H11BrF2O
Molecular Weight229.065
Structural Identifiers
SMILESCOCC1(CC(C1)(F)F)CBr
InChIInChI=1S/C7H11BrF2O/c1-11-5-6(4-8)2-7(9,10)3-6/h2-5H2,1H3
InChIKeyFHBSJMONHYJCTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Bromomethyl)-3,3-difluoro-1-(methoxymethyl)cyclobutane (CAS 2137867-39-9): A Dual-Handle gem-Difluorocyclobutane Building Block for Medicinal Chemistry and Spirocycle Synthesis


1-(Bromomethyl)-3,3-difluoro-1-(methoxymethyl)cyclobutane (CAS 2137867-39-9, molecular formula C₇H₁₁BrF₂O, molecular weight 229.06 g/mol) is a 1,1-disubstituted-3,3-difluorocyclobutane derivative bearing three synthetically orthogonal functional groups: an electrophilic bromomethyl handle, a methoxymethyl-protected hydroxymethyl equivalent, and a gem-difluoro moiety at the 3-position . The gem-difluorocyclobutane core is a recognized lipophilic bioisostere of carbonyl and gem-dimethyl groups, increasingly adopted in drug discovery for modulating physicochemical and pharmacokinetic properties [1]. The compound is classified as a research chemical building block and is supplied by multiple vendors including Leyan (product #2438874) and ChemicalBook . Its predicted physicochemical parameters include a boiling point of 193.8 ± 10.0 °C and density of 1.45 ± 0.1 g/cm³ .

Why 1-(Bromomethyl)-3,3-difluoro-1-(methoxymethyl)cyclobutane Cannot Be Replaced by Structurally Simpler Analogs


The target compound occupies a unique intersection of three pharmacologically and synthetically relevant structural features that no single close analog replicates simultaneously. The non-fluorinated counterpart 1-(bromomethyl)-1-(methoxymethyl)cyclobutane (CAS 1485720-88-4) lacks the gem-difluoro group, which has been shown to maintain or slightly improve metabolic stability relative to non-fluorinated cycloalkane analogs [1]. The methyl analog 1-(bromomethyl)-3,3-difluoro-1-methylcyclobutane (CAS 2137688-19-6) replaces the methoxymethyl group with a methyl group, forfeiting the protected hydroxymethyl handle that enables downstream orthogonal deprotection and functionalization . The 3-substituted regioisomer 3-(bromomethyl)-1,1-difluorocyclobutane (CAS 1252934-30-7) positions the fluorine atoms at C1 rather than C3, altering the exit vector geometry and potentially the pKa and lipophilicity profile . The close structural analog 1-(bromomethyl)-3,3-difluoro-1-(fluoromethyl)cyclobutane (CAS 2751610-25-8) exchanges methoxymethyl for fluoromethyl, which changes hydrogen-bond acceptor capacity and may affect solubility and target engagement . These differences, while individually subtle, compound significantly when a specific three-dimensional pharmacophore or reaction sequence is required, making direct substitution without re-optimization unreliable.

Quantitative Differentiation Evidence for 1-(Bromomethyl)-3,3-difluoro-1-(methoxymethyl)cyclobutane vs. Closest Analogs


gem-Difluorination Maintains or Slightly Improves Metabolic Stability Relative to Non-Fluorinated Cycloalkane Analogs

In a systematic study of functionalized gem-difluorocycloalkanes versus their non-fluorinated counterparts, gem-difluorination either did not affect or slightly improved the metabolic stability of model derivatives across multiple cycloalkane ring sizes [1]. While this study did not include the exact target compound, the 3,3-difluorocyclobutane scaffold falls within the class studied. The non-fluorinated direct analog 1-(bromomethyl)-1-(methoxymethyl)cyclobutane (CAS 1485720-88-4, C₇H₁₃BrO, MW 193.08) lacks the CF₂ bioisostere, meaning any lead compound derived from it would require a separate metabolic stability assessment and may exhibit a different clearance profile [2].

Medicinal Chemistry Drug Metabolism Bioisostere Pharmacokinetics

Methoxymethyl Group Provides a Protected Hydroxymethyl Synthon Absent in Methyl and Fluoromethyl Analogs

The methoxymethyl (–CH₂OCH₃) substituent at the C1 position of the target compound functions as a protected hydroxymethyl (–CH₂OH) group, enabling selective deprotection under acidic or Lewis acid conditions (e.g., BBr₃, TMSI) to reveal a primary alcohol for further functionalization. This synthetic versatility is absent in the closest difluorinated analogs: 1-(bromomethyl)-3,3-difluoro-1-methylcyclobutane (C₆H₉BrF₂, MW 199.04) bears a non-functionalizable methyl group, and 1-(bromomethyl)-3,3-difluoro-1-(fluoromethyl)cyclobutane (C₆H₈BrF₃, MW 217.03) bears a fluoromethyl group that cannot be deprotected to a hydroxyl handle . The 1-(chloromethyl)-3,3-difluoro-1-(methoxymethyl)cyclobutane analog (CAS 2137841-60-0) retains the methoxymethyl group but substitutes bromine for chlorine, offering a less reactive electrophilic handle [1].

Organic Synthesis Protecting Group Strategy Orthogonal Functionalization Building Block

Bromomethyl Leaving Group Offers Higher Reactivity in Nucleophilic Displacement Compared to Chloromethyl Analog

The bromomethyl (–CH₂Br) group is a superior leaving group compared to chloromethyl (–CH₂Cl) in nucleophilic substitution reactions. While no direct kinetic study exists for this specific cyclobutane system, the well-established leaving-group ability order (Br > Cl) predicts that the target compound will undergo faster and milder nucleophilic displacements than its chloromethyl analog 1-(chloromethyl)-3,3-difluoro-1-(methoxymethyl)cyclobutane (CAS 2137841-60-0) [1][2]. This reactivity difference translates into lower reaction temperatures, shorter reaction times, and broader nucleophile scope, which is particularly relevant for high-throughput parallel synthesis and sensitive substrate functionalization.

Nucleophilic Substitution Synthetic Methodology Reactivity Cross-Coupling

1,1-Disubstitution Pattern Enables Spirocyclization and Bifunctional Derivatization, as Demonstrated with the Bis(bromomethyl) Analog

A closely related compound, 1,1-bis(bromomethyl)-3,3-difluorocyclobutane (CAS 2454202-03-8), was demonstrated as a key common synthetic precursor for the multigram synthesis of 6,6-difluorospiro[3.3]heptane building blocks—conformationally restricted isosteres of gem-difluorocycloalkanes [1]. The target compound's 1,1-disubstitution pattern (bromomethyl + methoxymethyl) is directly analogous, with the methoxymethyl group providing a differentiated second handle that enables sequential, chemoselective transformations that the symmetrical bis(bromomethyl) compound cannot achieve without selectivity challenges. Target compounds and intermediates were prepared in short reaction sequences (6–10 steps) on multigram scale (up to 0.47 kg) using the 1,1-disubstituted platform [1]. In contrast, 3-(bromomethyl)-1,1-difluorocyclobutane (CAS 1252934-30-7, C₅H₇BrF₂, MW 185.01) lacks the 1,1-disubstitution pattern required for spirocyclization, limiting its utility to linear derivatization [2].

Spirocycle Synthesis Conformational Restriction Building Block Drug Discovery

Differentiated Physicochemical Property Profile Compared to Structurally Closest Analogs

The target compound (C₇H₁₁BrF₂O, MW 229.06, predicted bp 193.8 ± 10.0 °C, predicted density 1.45 ± 0.1 g/cm³) occupies a distinct physicochemical space relative to its closest commercially available analogs . Its molecular weight is higher than 1-(bromomethyl)-3,3-difluoro-1-methylcyclobutane (MW 199.04, Δ = +30.02 Da) and 1-(bromomethyl)-3,3-difluoro-1-(fluoromethyl)cyclobutane (MW 217.03, Δ = +12.03 Da), reflecting the additional oxygen atom from the methoxymethyl group . The presence of the oxygen atom also introduces hydrogen-bond acceptor capacity (one HBA from the ether oxygen) absent in the all-carbon methyl analog. These differences affect chromatographic retention, solubility, and potentially LogP, though measured LogP values are not publicly available for this specific compound. The non-fluorinated analog 1-(bromomethyl)-1-(methoxymethyl)cyclobutane (MW 193.08) has a lower molecular weight and boiling point (not reported) due to the absence of fluorine [1].

Physicochemical Properties LogP Boiling Point Procurement Specifications

CAUTION: Limited Direct Experimental Data Availability for This Specific Compound

An honest assessment of the evidence landscape reveals that no peer-reviewed research articles, patents, or authoritative database entries were identified that specifically report biological activity, metabolic stability, LogP, solubility, toxicity, or in vivo pharmacokinetic data for 1-(bromomethyl)-3,3-difluoro-1-(methoxymethyl)cyclobutane (CAS 2137867-39-9) as of the search date [1]. All differentiation claims above are therefore based on class-level inference from structurally related difluorocyclobutane systems, cross-study comparison with documented analogs, and established physical organic chemistry principles. This data gap is not unusual for a research chemical building block intended as a synthetic intermediate rather than a final bioactive compound, but it means that any procurement decision relying on biological or pharmacokinetic performance must be validated through in-house experimentation [1].

Data Transparency Procurement Risk Research Chemical Assay Gap

Prioritized Application Scenarios for 1-(Bromomethyl)-3,3-difluoro-1-(methoxymethyl)cyclobutane Based on Structural Differentiation Evidence


Medicinal Chemistry: Metabolic Stability Optimization via gem-Difluorocyclobutane Bioisostere Incorporation

In lead optimization programs where a cyclobutane-containing scaffold shows promising target engagement but inadequate metabolic stability, this compound provides a direct entry to 3,3-difluorinated analogs. Based on class-level evidence that gem-difluorination maintains or slightly improves metabolic stability relative to non-fluorinated cycloalkanes [1], the building block can be elaborated into tool compounds or library members where the CF₂ group replaces a metabolically labile carbonyl or acts as a lipophilic isostere. The bromomethyl handle enables late-stage diversification via nucleophilic displacement with amine, thiol, or alkoxide nucleophiles, while the methoxymethyl group can be deprotected to a hydroxymethyl group for further conjugation.

Spirocyclic Library Synthesis: Unsymmetrical Precursor for Conformationally Restricted Scaffolds

The 1,1-disubstitution pattern with differentiated handles (bromomethyl and methoxymethyl) positions this compound as a precursor for unsymmetrical spirocyclic building blocks. Following the methodology validated for the symmetrical 1,1-bis(bromomethyl)-3,3-difluorocyclobutane, which yielded 6,6-difluorospiro[3.3]heptane derivatives on up to 0.47 kg scale [2], the target compound's non-identical handles enable chemoselective ring-closing sequences (e.g., alkylation via bromide displacement, then cyclization via deprotected alcohol) to access spirocycles that are inaccessible from symmetrical precursors without protecting group manipulation.

Fragment-Based Drug Discovery: Fluorinated Fragment Library Construction with Orthogonal Diversification Vectors

The compound's molecular weight (229.06 Da) falls within the typical fragment range (MW < 300), and its combination of a rigid cyclobutane core with two chemically orthogonal functionalization sites makes it suitable for fragment library synthesis . The bromomethyl group can be diversified via nucleophilic substitution or metal-mediated cross-coupling, while the methoxymethyl group can be deprotected and further elaborated. This orthogonal reactivity enables the construction of diverse fragment sets from a single precursor, increasing library efficiency. The gem-difluoro motif additionally provides a spectroscopic handle (¹⁹F NMR) for fragment-based screening by NMR.

Organic Synthesis Methodology Development: Chemoselective Functionalization Studies on a Densely Functionalized Cyclobutane

The presence of three electronically and sterically distinct functional groups (bromomethyl, methoxymethyl, gem-CF₂) on a strained four-membered ring makes this compound an informative substrate for developing and benchmarking new synthetic methods. The bromomethyl group is susceptible to SN2 displacement, the methoxymethyl group to acid-catalyzed cleavage, and the cyclobutane ring to ring-opening under certain conditions—offering multiple competing reaction pathways for chemoselectivity studies. Researchers developing new fluorination, cross-coupling, or ring-expansion methodologies can use this compound as a challenging, information-rich test substrate.

Quote Request

Request a Quote for 1-(Bromomethyl)-3,3-difluoro-1-(methoxymethyl)cyclobutane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.